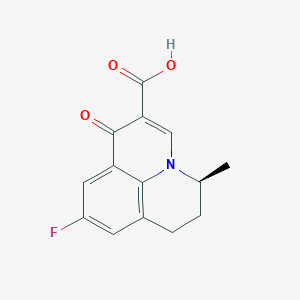

(S)-Flumequine

概要

説明

2'-O-メチルグアノシン: は、転移リボ核酸グアノシン-2'-O-メチルトランスフェラーゼの作用によって転移リボ核酸に生成される修飾ヌクレオシドです。 これは、C-2’位の水酸基のヒドロキシ基上の水素原子をメチル基で置換したものであることが特徴です 。この修飾は、特に転移リボ核酸やメッセンジャーリボ核酸の文脈において、リボ核酸の安定性と機能において重要な役割を果たしています。

準備方法

合成経路と反応条件: 2'-O-メチルグアノシンの合成は、通常、グアノシンの2'-ヒドロキシ基でのメチル化を伴います。 一般的な方法の1つは、水素化ナトリウムや炭酸カリウムなどの塩基の存在下、ヨードメタンまたはトリフレートをメチル化剤として使用することです 。反応は通常、ジメチルホルムアミドやジメチルスルホキシドなどの非プロトン性溶媒中で高温で行われます。

工業生産方法: 工業環境では、2'-O-メチルグアノシンの生産は、同様のメチル化反応を用いてスケールアップできます。 このプロセスには、研究や製薬用途に必要な高純度レベルを実現するために、結晶化またはクロマトグラフィーによる製品の精製が含まれます .

化学反応の分析

反応の種類: 2'-O-メチルグアノシンは、以下を含むさまざまな化学反応を起こすことができます。

酸化: この化合物は酸化されて、2'-O-メチルグアニンを形成できます。

還元: 還元反応によって、グアノシンに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: 2'-O-メチルグアニン。

還元: グアノシン。

4. 科学研究への応用

2'-O-メチルグアノシンは、科学研究で幅広い用途を持っています。

科学的研究の応用

2’-O-Methylguanosine has a wide range of applications in scientific research:

作用機序

2'-O-メチルグアノシンの作用機序には、リボ核酸への組み込みが関与し、そこでリボ核酸分子の安定性と機能に影響を与えます。 2'-位のメチル化により、リボ核酸は酵素による分解に耐性が高くなり、リボ核酸処理に関与するタンパク質に対する結合親和性が高まります 。 この修飾は、転移リボ核酸やメッセンジャーリボ核酸の機能に影響を与えることで、細胞のアポトーシス変化を引き起こす可能性もあります .

類似化合物との比較

類似化合物:

7-メチルグアノシン: グアニンの7位にメチル基を持つ別の修飾ヌクレオシド.

2'-O-メチルアデノシン: 2'-O-メチルグアノシンと似ていますが、アデノシンの2'-位にメチル基を持っています.

2'-O-メチルシチジン: 2'-位でメチル化されたシチジン.

独自性: 2'-O-メチルグアノシンは、リボ核酸を安定化させる特定の役割と、リボ核酸機能を調節する能力により、ユニークです。 2'-位のメチル化は、他のメチル化ヌクレオシドと比較して、リボ核酸の安定性と分解に対する耐性において明確な利点を提供します .

特性

IUPAC Name |

(12S)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202349-45-9 | |

| Record name | Flumequine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202349459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMEQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRD84T215S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using water as a solvent in the synthesis of (S)-Flumequine?

A1: Utilizing water as a solvent in the asymmetric hydrogenation of quinolines to produce this compound offers significant advantages in terms of environmental friendliness and cost-effectiveness [, ]. This approach aligns with green chemistry principles by reducing reliance on organic solvents, which can be toxic and environmentally harmful. Furthermore, water often simplifies reaction workup procedures and can enhance reaction rates in certain cases.

Q2: How does the structure of the chiral cationic Ru-diamine catalyst influence the enantioselectivity of this compound synthesis?

A2: The chiral environment provided by the η(6)-arene-N-tosylethylenediamine-Ru(II) complex plays a crucial role in achieving high enantioselectivity during the hydrogenation of quinolines to this compound []. DFT calculations suggest that a key interaction involves CH/π attraction between the η(6)-arene ligand of the catalyst and the fused phenyl ring of the dihydroquinoline intermediate. This interaction, along with the influence of the TfO(-) anion, favors the formation of the (S)-enantiomer by stabilizing the transition state leading to its production.

Q3: Can you explain the "ionic and cascade reaction pathway" involved in the formation of this compound?

A3: The synthesis of this compound through this method doesn't occur in one step. Instead, it follows a multi-step process termed an "ionic and cascade reaction pathway" []. This involves:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)